molecular formula C16H27NO5 B3238673 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester CAS No. 1416372-24-1

2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B3238673
CAS No.: 1416372-24-1
M. Wt: 313.39 g/mol
InChI Key: DYDYCQNNYOECCQ-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester is a spirocyclic compound featuring a bicyclic framework with oxygen and nitrogen heteroatoms. The tert-butyl ester group at position 8 and the acetyloxymethyl substituent at position 3 confer distinct steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical research. This compound is structurally characterized by its spiro[4.5]decane core, which combines a five-membered oxolane ring and a six-membered azaspiro system. The acetyloxy group enhances its solubility in polar solvents, while the tert-butyl ester provides steric protection for the carboxylic acid moiety during synthetic reactions .

Properties

IUPAC Name

tert-butyl 3-(acetyloxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-12(18)20-10-13-9-16(11-21-13)5-7-17(8-6-16)14(19)22-15(2,3)4/h13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDYCQNNYOECCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the spirocyclic ring system through a cyclization reaction. This can be achieved by reacting a suitable diol with a nitrogen-containing compound under acidic or basic conditions. The resulting intermediate is then esterified with acetic anhydride to introduce the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of specialized equipment and controlled environments to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and analogous spirocyclic derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound: 3-[(Acetyloxy)methyl]-, tert-butyl ester 3-(AcOCH2) C15H23NO5 ~297.3 Ester-protected; hydrolytically sensitive under acidic/basic conditions
3-Methyl-4-oxo-, tert-butyl ester () 3-CH3, 4-oxo C14H23NO4 269.34 Lower MW; ketone group increases electrophilicity
3-(Hydroxymethyl)-, tert-butyl ester () 3-(HOCH2) C13H21NO4 ~255.3 Polar; prone to oxidation or acetylation
3-(Bromomethyl)-, tert-butyl ester () 3-(BrCH2) C13H20BrNO3 ~318.2 High reactivity in nucleophilic substitutions
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane () 2,4-dioxo, 1,3,8-triaza C10H13N3O3 ~231.2 Increased polarity; complex synthesis requiring ionic liquids/acid catalysts

Key Observations :

  • Substituent Reactivity : Bromomethyl () and acetyloxymethyl groups enhance reactivity for further functionalization, whereas tert-butyl esters provide stability .
  • Polarity : Hydroxymethyl derivatives () exhibit higher polarity, impacting solubility and chromatographic behavior .
  • Synthetic Utility : The acetyloxymethyl group in the target compound balances reactivity and stability, making it a preferred intermediate for prodrug design .

Biological Activity

2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester (CAS No. 1801766-83-5) is a complex organic compound with a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol. Its structure features an oxaspiro framework, which is known for its potential biological activities.

PropertyValue
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
CAS Number1801766-83-5
Boiling PointNot specified
Storage ConditionsSealed in dry, 2-8°C

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its pharmacological properties and potential therapeutic applications.

1. Antimicrobial Activity
Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. A study on Mannich bases derived from related spiro compounds demonstrated notable antibacterial and antifungal activities, suggesting that the spiro framework may enhance biological efficacy against pathogens .

2. Anti-inflammatory Effects
Compounds within the spirocyclic category have been reported to possess anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. The specific mechanisms for 2-Oxa-8-azaspiro[4.5]decane derivatives require further elucidation through in vitro and in vivo studies.

3. Central Nervous System Activity
Some studies suggest that spiro compounds can interact with neurotransmitter systems, potentially offering neuroprotective benefits or influencing mood disorders. The exact pathways and efficacy of 2-Oxa-8-azaspiro[4.5]decane derivatives in CNS applications remain to be fully explored.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study of various spiro compounds, derivatives similar to 2-Oxa-8-azaspiro[4.5]decane were synthesized and evaluated for their antimicrobial activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential for development as new antimicrobial agents .

Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory potential of related spiro compounds in a murine model of acute inflammation. The administration of these compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting their role in modulating inflammatory responses .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 2-Oxa-8-azaspiro[4.5]decane derivatives:

  • Structure-Activity Relationship (SAR) : Modifications to the acetyloxy and carboxylic acid groups significantly influence biological activity, suggesting that careful structural optimization could enhance therapeutic efficacy.
  • Mechanistic Insights : Preliminary studies indicate that these compounds may exert their effects through multiple pathways, including inhibition of specific enzymes involved in inflammation and microbial growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester

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